molecular formula C23H14ClN5S2 B382675 5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine CAS No. 315697-24-6

5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine

Cat. No.: B382675
CAS No.: 315697-24-6
M. Wt: 460g/mol
InChI Key: IPHMOFSRTAUHLP-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on FGFR1. Its mechanism of action involves targeting the kinase domain, thereby suppressing autophosphorylation and downstream signaling pathways, such as the MAPK and PI3K/AKT cascades, which are critical for cell proliferation, survival, and differentiation. This compound has demonstrated significant efficacy in preclinical models, where it inhibits the growth of cancer cell lines and xenograft tumors that are driven by FGFR signaling aberrations, including amplification and mutations. The design of this thieno[2,3-d]pyrimidine-based scaffold aims to achieve high selectivity for FGFRs over other kinases, making it a valuable chemical probe for dissecting the specific roles of FGFR in oncogenesis, drug resistance , and cellular communication. Consequently, it serves as a critical tool compound for investigating targeted therapeutic strategies in FGFR-dependent cancers and for exploring the broader biological functions of FGF/FGFR signaling in developmental and pathological contexts.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN5S2/c1-13-10-19-27-28-23(29(19)18-5-3-2-4-16(13)18)31-22-20-17(11-30-21(20)25-12-26-22)14-6-8-15(24)9-7-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMOFSRTAUHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SC4=NC=NC5=C4C(=CS5)C6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Chlorophenyl)-4-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)thieno[2,3-d]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Chlorophenyl group : A phenyl ring substituted with a chlorine atom.
  • Triazoloquinoline moiety : A fused triazole and quinoline structure that contributes to the compound's biological activity.
  • Thienopyrimidine core : A thieno[2,3-d]pyrimidine framework that enhances the compound's pharmacological profile.

Anticancer Activity

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells. One study reported an IC50 value of 4.36 μM for a related compound compared to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Antibacterial tests revealed effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized thienopyrimidine derivatives showed comparable activity to standard antibiotics like streptomycin .
  • Antifungal activity was also noted in some derivatives, indicating a broad spectrum of action against microbial pathogens .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) inhibition was observed, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Other metabolic enzymes were also targeted, indicating a multifaceted mechanism of action that could be leveraged for therapeutic benefits .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Modifications at the chlorophenyl and triazoloquinoline positions have been shown to significantly affect potency and selectivity against specific targets.
  • The presence of the thioether linkage enhances lipophilicity and cellular permeability, which are critical for effective drug delivery .

Case Studies

Several studies have documented the biological activity of related compounds:

  • Case Study 1 : A derivative with a similar thieno-pyrimidine structure demonstrated significant anticancer activity in HCT 116 colon cancer cells with an IC50 value of 18.76 μM. Molecular docking studies suggested that these compounds may inhibit CDK2, a critical kinase involved in cell cycle regulation .
  • Case Study 2 : Research on another thienopyrimidine derivative indicated promising results in inhibiting AChE with an IC50 value lower than that of known inhibitors like galantamine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position 4) Molecular Weight Key Biological Activity Notable Features Reference
Target Compound 5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-ylthio ~495 g/mol* Anticancer (predicted) Bulky triazoloquinoline enhances target interaction
5-(4-Chlorophenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine 1-methyltetrazol-5-ylthio 375.8 g/mol Antibacterial Tetrazole improves metabolic stability
5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) Pyrrolotriazolopyrimidine 584.1 g/mol IC₅₀ = 1.2 µM (anticancer) Dual chloro groups enhance cytotoxicity
1-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine 3-methylpyrazol-5-amine 325.4 g/mol Kinase inhibition Fluorine increases electronegativity
5-Phenyl-4-(prop-2-yn-1-yloxy)thieno[2,3-d]pyrimidine Propargyloxy 281.3 g/mol Antimicrobial Alkyne enables click chemistry modifications

Notes:

  • Molecular Weight & Solubility: The target compound’s higher molecular weight (~495 g/mol) compared to simpler analogs (e.g., 325–375 g/mol) may reduce aqueous solubility but improve membrane permeability .
  • tetrazole or pyrazole substituents . Chlorophenyl vs. Fluorophenyl: Chlorine’s higher lipophilicity may improve cellular uptake compared to fluorine .
  • Biological Activity: Compound 19b (IC₅₀ = 1.2 µM) highlights the efficacy of triazolo-pyrimidine hybrids, suggesting the target compound’s triazoloquinoline moiety could yield similar or superior potency .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Analogs with triazolo-pyrimidine motifs (e.g., 19b) show sub-micromolar IC₅₀ values in SRB assays, a standard for cytotoxicity screening . The target compound’s triazoloquinoline group may further optimize binding to topoisomerase or kinase targets.
  • Antimicrobial Activity: Thioether-linked derivatives (e.g., tetrazole-thio in ) exhibit Gram-positive bacterial inhibition, suggesting the target’s thio group could confer similar properties.
  • Synthetic Flexibility: The thieno[2,3-d]pyrimidine core allows modular substitution, as demonstrated by propargyloxy and pyrazole derivatives .

Preparation Methods

Synthesis of the Thieno[2,3-d]Pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold serves as the foundational structure for the target compound. A widely adopted method involves the condensation of methyl 2-aminothiophene-3-carboxylate with urea under high-temperature conditions. This reaction proceeds via cyclodehydration to form thieno[2,3-d]pyrimidine-2,4-diol (Scheme 1) . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactive sites at positions 2 and 4, yielding 2,4-dichlorothieno[2,3-d]pyrimidine .

Key Reaction Conditions:

  • Cyclization: Heating at 200°C for 2 hours under solvent-free conditions.

  • Chlorination: Refluxing with POCl₃ at 110°C for 4–6 hours.

Preparation of the 5-Methyl- Triazolo[4,3-a]Quinoline-1-Thiol Moiety

The triazoloquinoline component is synthesized via cyclocondensation reactions. A representative approach involves the reaction of 2-hydrazinylquinoline derivatives with acetylating agents to form 5-methyl- triazolo[4,3-a]quinoline (Scheme 2) . The thiol group is introduced at position 1 through nucleophilic substitution using thiourea or via oxidative thiolation with elemental sulfur under basic conditions .

Synthetic Route Highlights:

  • Cyclization: Hydrazine hydrate reacts with 2-chloroquinoline derivatives in ethanol under reflux to form the triazole ring .

  • Thiolation: Treatment with Lawesson’s reagent or H₂S gas in dimethylformamide (DMF) introduces the -SH group .

Coupling of Thieno[2,3-d]Pyrimidine and Triazoloquinoline Moieties

The final step involves the formation of the thioether linkage between the thieno[2,3-d]pyrimidine and triazoloquinoline components. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the thiolate anion from 5-methyl- triazolo[4,3-a]quinoline-1-thiol attacks the chloro-substituted position 4 of the thieno[2,3-d]pyrimidine core (Scheme 3) .

Optimized Reaction Parameters:

  • Solvent: Anhydrous DMF or dimethyl sulfoxide (DMSO).

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Temperature: 80–100°C for 12–24 hours.

Comparative Analysis of Synthetic Routes

The table below summarizes critical variations in synthetic methodologies and their outcomes:

StepMethod DescriptionYield (%)Key Reference
Thieno[2,3-d]pyrimidine synthesisCyclodehydration of methyl 2-aminothiophene-3-carboxylate with urea72–85
Triazoloquinoline thiol preparationCyclocondensation of 2-hydrazinylquinoline with acetyl chloride68–75
Thioether couplingSNAr reaction in DMF with K₂CO₃60–70

Characterization and Quality Control

Structural validation of intermediates and the final compound is performed using spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring connectivity .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

  • X-ray Crystallography: Resolves absolute configuration in crystalline derivatives .

Industrial-Scale Production Considerations

Scaling the synthesis requires optimization of cost, safety, and efficiency:

  • Catalyst Recycling: Palladium catalysts are recovered via filtration or column chromatography to reduce costs .

  • Solvent Selection: Transitioning from DMF to greener solvents (e.g., 2-methyltetrahydrofuran) improves sustainability .

Q & A

Basic: What synthetic methodologies yield this compound with optimal purity and efficiency?

The compound is synthesized via refluxing thieno[2,3-d]pyrimidine precursors with hydrazonoyl chlorides in dry chloroform using triethylamine as a catalyst. For example, derivatives like 4f are obtained in 92% yield by reacting 2 (0.01 mol) with chloro-(4-tolylhydrazono)-ethyl acetate (0.01 mol) under reflux for 5 hours, followed by crystallization from ethanol/dioxane . Optimizing solvent systems (e.g., DMF-acetic acid mixtures) and stoichiometric ratios (e.g., 1:1.5 molar ratios) enhances yields up to 95% .

Basic: What analytical techniques confirm structural integrity and purity?

Use multinuclear NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy for functional groups (e.g., C-S-C stretching at ~685 cm⁻¹). High-resolution mass spectrometry and elemental analysis (<0.4% deviation) ensure molecular weight and purity. X-ray crystallography resolves heterocyclic conformations, as demonstrated for triazolo-pyrimidine analogs .

Advanced: How do substitution patterns influence anticancer activity?

Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance activity by 40-60% compared to methoxy derivatives. Methyl at position 5 of the triazolo ring improves metabolic stability (t₁/₂ >6h). Systematic SAR studies using CoMFA show steric bulk at C-3 of thieno-pyrimidine correlates with 85% cytotoxicity variance .

Advanced: How to resolve contradictions in reported antibacterial activity?

Standardize testing protocols: inoculum size (5×10⁵ CFU/mL), Mueller-Hinton agar, and ethidium bromide synergy tests to address efflux pump variations. Structural verification via 2D NMR (NOESY for regiochemistry) resolves discrepancies in MIC values (2-16 μg/mL against E. coli) .

Basic: What in vitro assays evaluate biological activity?

Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin controls. Prioritize compounds with dual activity (anticancer IC50 <1 μM; antibacterial MIC <2 μg/mL against S. aureus) .

Advanced: What strategies identify molecular targets in cancer cells?

Kinase profiling panels (100+ kinases at 1 μM) and thermal shift assays detect target engagement. RNA-seq analysis (10× coverage) reveals apoptosis pathways (caspase-3 upregulation) and cell cycle arrest (p21 induction). CRISPR-Cas9 knockout validates targets like DNA topoisomerase IIα .

Basic: How to optimize solubility for in vivo studies?

Co-solvent systems (PEG400:water 4:1) achieve >5 mg/mL solubility. β-cyclodextrin inclusion complexes (1:2 molar ratio) show 89% dissolution in simulated intestinal fluid. Amorphous solid dispersions with HPMCAS-LF enhance bioavailability 3.2× .

Advanced: What green chemistry approaches improve synthesis sustainability?

TMDP-catalyzed reactions in aqueous ethanol (1:1 v/v) yield 92% with E-factor <5. Microwave-assisted synthesis reduces time from 18h to 45min (80°C, 300W). Solvent-free mechanochemical grinding (ball mill, 600 rpm) yields 85% purity without chromatography .

Basic: How to assess thermal and photolytic stability?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (degradants <2%). Photostability testing under ICH Q1B conditions (1.2 million lux hours) shows <5% degradation; amber vials are recommended for storage .

Advanced: How does computational modeling guide pharmacokinetic optimization?

Ensemble docking against CYP3A4 and P-gp predicts metabolic hotspots and efflux susceptibility. QSAR models using VolSurf+ descriptors (e.g., %HIA >80%) correlate with 72% bioavailability accuracy. Adjust logP to 2.5-3.5 via fluorinated substituents .

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